molecular formula C10H16F3NO2 B6605596 ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate CAS No. 2167876-65-3

ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate

Cat. No.: B6605596
CAS No.: 2167876-65-3
M. Wt: 239.23 g/mol
InChI Key: WVBMHHUZQRYSGJ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate is a functionalized cyclohexane derivative designed for advanced pharmaceutical and chemical research. Its molecular structure incorporates both an amino group and a trifluoromethyl group on the same carbon atom of the cyclohexane ring, making it a versatile and valuable scaffold for medicinal chemistry. This compound is primarily utilized as a key synthetic intermediate or a critical building block in the design and development of new bioactive molecules . The presence of the trifluoromethyl group is of particular interest in drug discovery, as this moiety can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets . Researchers can exploit the reactivity of the amino group for further chemical elaboration, such as forming amide bonds or creating urea and ureido derivatives, which are common pharmacophores found in active pharmaceutical ingredients . The ethyl ester provides a handle for further synthetic modification, including hydrolysis to the corresponding acid. While specific biological data for this exact molecule may be limited, its structural features align with compounds investigated for various therapeutic applications. Scaffolds containing cyclohexane rings and amine functionalities are prevalent in patented pharmaceutical compounds , and the 4-ureido motif derived from primary amines is actively explored in the development of inhibitors for specific targets . This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Properties

IUPAC Name

ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO2/c1-2-16-8(15)7-3-5-9(14,6-4-7)10(11,12)13/h7H,2-6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBMHHUZQRYSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Functionalization of Cyclohexane Derivatives

Patented methods often begin with 4-amino-1-cyclohexanecarboxylic acid derivatives, leveraging their structural similarity to the target molecule. For instance, US7547800B2 describes the isomerization of cis-4-amino-1-cyclohexanecarboxylic acid to its trans counterpart using bases such as triethylamine or pyridine in solvents like ethyl acetate or dimethylformamide. This step ensures stereochemical control, critical for subsequent trifluoromethylation. The isomerization reaction achieves a 90–97% trans-isomer yield at 30–70°C over 2–8 hours.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is introduced via nucleophilic or radical pathways.

Nucleophilic Trifluoromethylation

Reagents such as Ruppert-Prakash reagent (TMSCF₃) enable direct trifluoromethylation at the 4-position of the cyclohexane ring. WO2021107047A1 highlights the use of quaternary ammonium halides (e.g., tetraethylammonium bromide) as phase-transfer catalysts in polar aprotic solvents like dimethylformamide. Reaction temperatures of 30–130°C for 1–50 hours yield 4-(trifluoromethyl)cyclohexanecarboxylic acid precursors.

Radical Trifluoromethylation

Amination Strategies

The 4-amino group is introduced via reductive amination or nucleophilic substitution.

Reductive Amination

Catalytic hydrogenation of nitro or imine intermediates is widely adopted. For example, EP2527327A1 reports the use of 5% Pd/C under 1.6–2.0 MPa H₂ pressure at 100°C to reduce 2-amino-6-chloro-4-trifluoromethylpyridine to its dehalogenated form. Applied to cyclohexane systems, this method could reduce nitro groups to amines with >70% efficiency.

Nucleophilic Substitution

Displacement of leaving groups (e.g., halides, tosylates) with ammonia or amines is another route. WO2021107047A1 details the substitution of hydroxyl groups in 4-(hydroxymethyl)cyclohexane derivatives with primary amines using tosyl chloride for activation. Reaction yields exceed 85% in toluene or xylene at 50–80°C.

Esterification of the Carboxylic Acid Moiety

The final step involves converting the carboxylic acid to an ethyl ester.

Acid-Catalyzed Esterification

CN103694119A outlines the reaction of 4,4,4-trifluoroacetoacetate with ethanol in the presence of sodium ethoxide. Applied to the target compound, this method would involve refluxing the carboxylic acid with excess ethanol and H₂SO₄ (catalytic) in hexane, achieving >90% conversion after 6–12 hours.

Purification and Isomer Separation

Recrystallization

US7547800B2 emphasizes recrystallization from ethyl acetate or tert-butanol to isolate the trans isomer of 4-amino-1-cyclohexanecarboxylic acid derivatives. Even with an initial isomerization rate of <100%, recrystallization achieves >99% trans purity.

Chromatographic Separation

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Isomerization : Dimethylformamide at 70°C maximizes trans-isomer yield.

  • Trifluoromethylation : Toluene at 100°C enhances reagent stability.

  • Hydrogenation : Ethyl acetate improves Pd/C catalyst longevity compared to THF.

Catalytic Efficiency

  • Pd/C Loading : 5% wt Pd/C achieves full dehalogenation in 3 hours at 100°C.

  • Base Selection : Triethylamine outperforms pyridine in minimizing side reactions during amination .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate with structurally related compounds, focusing on molecular properties, substituent effects, and applications.

Structural and Physicochemical Properties

Compound Name Molecular Formula MW (g/mol) Substituents (Position 4) Functional Groups Key Features
This compound C₉H₁₄F₃NO₂ 225.17 -NH₂, -CF₃ Ester, amino Hydrogen bonding, lipophilic
Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate C₉H₁₃F₃O₃ 238.19 -OCF₃ Ester Electron-withdrawing, high logP (~3.0)
Methyl 4-(trifluoromethyl)cyclohexane-1-carboxylate C₉H₁₃F₃O₂ 210.19 -CF₃ Ester Compact ester, lower MW
4-(Trifluoromethyl)cyclohexane-1-carboxylic acid C₈H₁₁F₃O₂ 196.17 -CF₃ Carboxylic acid Polar, acidic (pKa ~4.5)
Ethyl 2-amino-4,6-bis(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate C₂₁H₁₉F₂NO₂ 355.38 Aromatic rings Ester, amino, diene Conjugated system, rigid

Key Observations:

  • Trifluoromethyl vs. Trifluoromethoxy : Replacing -CF₃ with -OCF₃ (as in ) increases molecular weight and lipophilicity but eliminates hydrogen-bonding capability.
  • Ester vs. Carboxylic Acid : The ethyl ester in the main compound improves cell permeability compared to the carboxylic acid derivative (), which is more polar and ionizable at physiological pH .

Crystallographic and Conformational Analysis

  • Ring Puckering : The cyclohexane ring in the main compound likely adopts a chair or twist-boat conformation, as seen in related structures analyzed via Cremer-Pople parameters (e.g., puckering amplitude Q = 0.434 Å in ) .
  • Hydrogen Bonding: Amino groups participate in N–H⋯O interactions, stabilizing crystal packing—a feature critical for co-crystallization studies .

Biological Activity

Ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring with an amino group and a trifluoromethyl group. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances binding affinity to specific enzymes or receptors, which can lead to the modulation of biochemical pathways. The carboxylic acid and amino groups facilitate hydrogen bonding and electrostatic interactions, further influencing the compound's efficacy.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, certain derivatives showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that modifications to the core structure can enhance antimicrobial efficacy.

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of related compounds against various cancer cell lines, including liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cells. Some derivatives displayed moderate cytotoxic activity, with IC50 values indicating potential for therapeutic applications in oncology .

Case Studies

Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of several derivatives based on the cyclohexane framework. One derivative demonstrated an IC50 value of 86 μM against WRL-68 cells, suggesting that structural modifications can yield compounds with significant anticancer potential .

Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of topoisomerase I by certain derivatives. The results indicated that these compounds could effectively inhibit enzyme activity, which is crucial for cancer treatment strategies targeting DNA replication processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound derivatives. Key factors influencing activity include:

  • Functional Groups : The presence of amino, carboxyl, and trifluoromethyl groups plays a critical role in enhancing binding affinity and biological efficacy.
  • Steric Effects : The spatial arrangement of substituents around the cyclohexane ring can significantly impact the compound's interaction with biological targets.
Property Effect on Activity
Amino GroupEnhances binding through hydrogen bonding
Trifluoromethyl GroupIncreases lipophilicity and binding affinity
Carboxylic Acid GroupFacilitates electrostatic interactions

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Key Challenges
TrifluoromethylationCF₃I, NaH, THF, 0°C → RT45-60Competing side reactions
CarboxylationEthyl chloroformate, DCM, pyridine70-85Moisture sensitivity
AminationNH₃/MeOH, Pd/C (H₂) or NaN₃, DMF50-75Over-reduction of CF₃ group

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integrity (δ ≈ -60 to -70 ppm) .
  • X-Ray Crystallography : Resolve stereochemistry and ring conformation. Use SHELXL for refinement, noting puckering parameters (e.g., envelope vs. screw-boat conformations in cyclohexane rings) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ = 296.1 g/mol).

Advanced Consideration : For ambiguous crystallographic data (e.g., disordered structures), employ twin refinement in SHELXL and validate using the R1/wR2 convergence criteria .

How can researchers optimize the yield of the trifluoromethylation step during synthesis?

Advanced Research Question
Optimization strategies include:

  • Reagent Selection : Replace CF₃I with (CF₃)₂Hg for higher selectivity, though toxicity increases .
  • Temperature Control : Maintain -10°C during trifluoromethylation to minimize side reactions .
  • Solvent System : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Data Contradiction Note : Conflicting yields (45% vs. 60%) in literature may arise from trace moisture; rigorous drying of reagents/solvents is critical .

How should discrepancies in crystallographic data (e.g., ring puckering conformations) be resolved?

Advanced Research Question
Discrepancies in cyclohexane ring conformations (e.g., envelope vs. screw-boat) require:

Multi-Model Refinement : Use SHELXL to model disorder with split occupancies .

Validation Tools : Apply PLATON’s ADDSYM to check for missed symmetry .

Comparative Analysis : Benchmark against similar structures (e.g., ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, which exhibits half-chair conformations) .

Q. Table 2: Puckering Parameters in Selected Derivatives

CompoundConformationQ (Å)θ (°)φ (°)
Title Compound (Disordered)Envelope/Screw-Boat0.47757.3335.4
Ethyl 6-(4-chlorophenyl) Derivative Half-Chair0.47750.6356.2

What strategies are effective in studying the compound's interactions with biological targets?

Advanced Research Question

Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes/receptors. The amino group’s hydrogen-bonding capacity is critical for interactions .

SPR/BLI Assays : Quantify binding kinetics (ka/kd) using surface plasmon resonance or bio-layer interferometry.

Comparative Analysis : Compare with analogs (e.g., ethyl 3-amino-4-methylcyclohexane-1-carboxylate) to identify structure-activity relationships (SAR) .

Q. Table 3: Key SAR Insights

AnalogModificationBiological Activity Shift
Ethyl 4-amino-1-methylcyclohexane-1-carboxylateMethyl vs. CF₃ substitutionReduced enzyme inhibition
Ethyl 3-amino-4-hydroxy derivative Hydroxy vs. CF₃Enhanced solubility

How can researchers address low reproducibility in synthetic yields across labs?

Advanced Research Question

Protocol Standardization : Strict control of reaction atmosphere (e.g., argon vs. nitrogen) .

Intermediate Characterization : Use in-situ FTIR to monitor trifluoromethylation progress.

DoE (Design of Experiments) : Apply factorial design to optimize molar ratios (e.g., CF₃I:substrate = 1.2:1) .

What computational methods aid in predicting the compound’s stability under varying pH conditions?

Advanced Research Question

DFT Calculations : Use Gaussian09 to model hydrolysis pathways of the ester group at different pH levels.

MD Simulations : Predict degradation kinetics using AMBER force fields, focusing on the trifluoromethyl group’s resistance to acidic cleavage .

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